molecular formula C5H7ClINS B6606802 1-(3-iodothiophen-2-yl)methanamine hydrochloride CAS No. 2839143-43-8

1-(3-iodothiophen-2-yl)methanamine hydrochloride

Cat. No.: B6606802
CAS No.: 2839143-43-8
M. Wt: 275.54 g/mol
InChI Key: SBOJKJDHKAUPJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Iodothiophen-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C5H6INS·HCl It is a derivative of thiophene, a sulfur-containing heterocycle, and features an iodine atom at the 3-position and an amine group at the 2-position of the thiophene ring

Preparation Methods

The synthesis of 1-(3-iodothiophen-2-yl)methanamine hydrochloride typically involves the iodination of thiophene derivatives followed by amination. One common synthetic route includes the following steps:

    Iodination: Thiophene is iodinated using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to introduce the iodine atom at the desired position.

    Amination: The iodinated thiophene is then subjected to nucleophilic substitution with an amine source, such as ammonia or an amine derivative, to introduce the amine group.

    Hydrochloride Formation: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-Iodothiophen-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines, nitriles, or oximes using oxidizing agents such as hypervalent iodine compounds (e.g., PhI(OAc)2) and TEMPO.

    Reduction: The compound can be reduced to form the corresponding thiophene derivative with a primary amine group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols, amines, or alkyl groups, under appropriate conditions.

Common reagents and conditions used in these reactions include:

    Oxidation: PhI(OAc)2 and TEMPO in mild conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major products formed from these reactions include imines, nitriles, oximes, and various substituted thiophene derivatives.

Scientific Research Applications

1-(3-Iodothiophen-2-yl)methanamine hydrochloride has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a precursor for various functionalized thiophene derivatives.

    Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals and agrochemicals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, including conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 1-(3-iodothiophen-2-yl)methanamine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The iodine atom and amine group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-(3-Iodothiophen-2-yl)methanamine hydrochloride can be compared with other thiophene derivatives, such as:

    1-(2-Iodothiophen-3-yl)methanamine hydrochloride: Similar structure but with the iodine atom at a different position, leading to different reactivity and applications.

    1-(3-Bromothiophen-2-yl)methanamine hydrochloride:

    1-(3-Chlorothiophen-2-yl)methanamine hydrochloride: Chlorine instead of iodine, resulting in different chemical properties and applications.

The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct reactivity and potential for specific applications in synthesis and research.

Properties

IUPAC Name

(3-iodothiophen-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6INS.ClH/c6-4-1-2-8-5(4)3-7;/h1-2H,3,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBOJKJDHKAUPJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1I)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClINS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.54 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.